2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine
Overview
Description
Molecular Structure Analysis
The structure of CMPPEP includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving CMPPEP are not detailed in the available literature, compounds with similar structures, such as pyrrolidine derivatives, are widely used in chemical synthesis .Scientific Research Applications
Molecular and Supramolecular Structures
Research on related compounds, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, has focused on their molecular and supramolecular structures. These compounds exhibit varying torsion angles and hydrogen bonding patterns, leading to different molecular conformations and interactions, as shown in studies by Jacobs, Chan, and O'Connor (2013) (Danielle L Jacobs et al., 2013).
Stereospecific Substitutions and Ligand Synthesis
Uenishi and colleagues (2004) described the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, leading to the synthesis of N-substituted 1-(2-pyridinyl)ethylamines. This method has implications for synthesizing chiral ligands for catalysis and molecular recognition (Jun'ichi Uenishi et al., 2004).
Preparation of Chiral Pyridine–Phosphine Ligands
Uenishi and Hamada (2001) explored the preparation of chiral 2-(diphenylphosphino)methyl-N-[1-(2-pyridinyl)ethyl]pyrrolidines, used as ligands in Pd-catalyzed asymmetric allylic alkylations. This approach is significant for the development of asymmetric catalysis methods (J. Uenishi & Masahiro Hamada, 2001).
Electrooptic Film Fabrication
Facchetti et al. (2006) investigated dibranched, heterocyclic "push-pull" chromophores, including compounds similar to 2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine, for their use in electrooptic film fabrication. These studies emphasize the role of molecular architecture in determining film microstructure and optical response, crucial for advanced material science applications (A. Facchetti et al., 2006).
Kinetics of Elimination Reactions
Kumar and Balachandran (2008) studied the kinetics of elimination reactions of 1,2-diphenylethyl substrates, including methanesulfonic acid derivatives, in acetonitrile. Understanding these reactions is important for developing more efficient synthetic pathways in organic chemistry (D. Kumar & S. Balachandran, 2008).
Synthesis of Chiral Nonracemic Pyridines
Uenishi and Aburatani (2007) reviewed the synthesis of chiral non-racemic pyridinylethyl units, highlighting methods involving stereospecific substitution reactions. This research is vital for the production of functional molecules in pharmaceuticals and asymmetric catalysis (J. Uenishi & Sachiko Aburatani, 2007).
Future Directions
The use of pyrrolidine derivatives in drug discovery is a promising area of research . The ability to modify these compounds and explore their pharmacophore space makes them versatile scaffolds for the development of novel biologically active compounds . Therefore, CMPPEP and similar compounds may have potential applications in the design of new drugs with different biological profiles .
properties
IUPAC Name |
2-chloro-4-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)5-4-10-6-7-14-12(13)9-10/h6-7,9,11H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGDNQPYLFKQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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